molecular formula C16H20N2O5 B1528062 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester CAS No. 1251020-98-0

3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester

Cat. No.: B1528062
CAS No.: 1251020-98-0
M. Wt: 320.34 g/mol
InChI Key: BKQHTVQPQIDGHU-UHFFFAOYSA-N
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Description

3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester is a complex organic compound known for its unique structure and significant role in scientific research. This compound is often referred to as KAAD-cyclopamine and is recognized for its potent inhibition of the Hedgehog signaling pathway, which is crucial in various cellular processes such as embryonic development, tissue regeneration, and tumorigenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[56]Dodecane-11-Carboxylic Acid Benzyl Ester typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the process may involve protecting groups to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be closely monitored to ensure consistency and quality, with purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester is used to study the Hedgehog signaling pathway. Its ability to inhibit this pathway makes it a useful tool in understanding cellular processes and developing potential therapeutic agents.

Medicine: In medicine, this compound has potential applications in the treatment of cancers and other diseases related to the Hedgehog signaling pathway. Its inhibitory effects on this pathway make it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester exerts its effects involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer. The compound binds to specific receptors in the pathway, preventing the activation of downstream signaling events.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the Smoothened (SMO) receptor, which is a key component of the Hedgehog signaling pathway. By inhibiting SMO, the compound disrupts the pathway and prevents the transmission of signals that promote cell proliferation and survival.

Comparison with Similar Compounds

  • Cyclopamine

  • GANT61

  • IPI-926

Uniqueness: 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester is unique in its ability to specifically inhibit the Hedgehog signaling pathway with high potency. Compared to similar compounds, it offers a more targeted approach, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

benzyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-14-9-23-16(10-17-14)11-18(6-7-21-12-16)15(20)22-8-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHTVQPQIDGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CNC(=O)CO2)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
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3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 3
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3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 4
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 5
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 6
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester

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